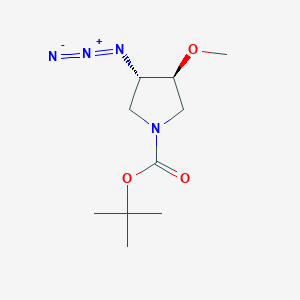

trans-3-Azido-1-Boc-4-methoxypyrrolidine

Description

BenchChem offers high-quality trans-3-Azido-1-Boc-4-methoxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Azido-1-Boc-4-methoxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H18N4O3 |

|---|---|

Molecular Weight |

242.28 g/mol |

IUPAC Name |

tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)14-5-7(12-13-11)8(6-14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |

InChI Key |

QMZWXYPIPIISBG-YUMQZZPRSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-] |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N=[N+]=[N-] |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and formula of trans-3-Azido-1-Boc-4-methoxypyrrolidine

A Strategic Scaffold for "Click" Chemistry and Chiral Amine Synthesis

Executive Summary & Core Identity

trans-3-Azido-1-Boc-4-methoxypyrrolidine is a highly specialized, orthogonally protected heterocyclic building block. It serves as a critical intermediate in the synthesis of RNA-binding ligands, kinase inhibitors, and peptidomimetics. Its value lies in the stereochemical precision of the trans-substitution pattern and the bio-orthogonal utility of the azide moiety, allowing for late-stage diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide delineates the physicochemical properties, synthetic architecture, and handling protocols for this compound, synthesizing data from homologous pyrrolidine derivatives to provide a robust operational framework.

Physicochemical Profile

The following data is derived from stoichiometric calculation and structure-property relationship (SPR) analysis of the homologous trans-3-azido-4-hydroxy series (CAS 143700-05-4).

| Property | Value | Notes |

| IUPAC Name | tert-butyl (3R,4R)-3-azido-4-methoxypyrrolidine-1-carboxylate (racemic or enantiopure depending on precursor) | Stereochemistry is relative (trans) unless resolved. |

| Molecular Formula | C₁₀H₁₈N₄O₃ | |

| Molecular Weight | 242.28 g/mol | Precision based on standard atomic weights. |

| Physical State | Viscous Oil or Low-Melting Solid | Methoxylation typically lowers MP relative to the hydroxy analog (MP ~75°C). |

| Solubility | DCM, THF, EtOAc, MeOH | Lipophilic Boc/Methoxy groups ensure organic solubility. |

| Precursor CAS | 143700-05-4 | Refers to the trans-3-azido-4-hydroxy analog.[1] |

Synthetic Architecture & Causality

The synthesis of trans-3-azido-1-Boc-4-methoxypyrrolidine is governed by the principles of stereoelectronic control . The trans configuration is not arbitrary; it is the thermodynamic and kinetic product of nucleophilic attack on a constrained epoxide ring.

The Mechanistic Pathway[2][3]

-

Epoxidation: Oxidation of N-Boc-3-pyrroline yields the cis-epoxide (meso compound).

-

Regioselective Opening: Nucleophilic attack by the azide ion (

) occurs in an -

O-Methylation: The resulting trans-azido-alcohol is methylated. Retention of configuration at C3 and C4 is maintained because the reaction occurs at the oxygen atom, not the chiral carbon centers.

Visualization: Stereochemical Flow

Figure 1: Stereoselective synthesis pathway enforcing the trans-configuration via epoxide ring opening.

Experimental Protocol: Synthesis & Validation

Note: This protocol is adapted from standard procedures for functionalizing 3,4-disubstituted pyrrolidines [1, 2].

Phase 1: Epoxide Ring Opening (Azidolysis)

Objective: Convert tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (Boc-epoxide) to trans-3-azido-4-hydroxypyrrolidine.

-

Reagents: Dissolve Boc-epoxide (1.0 eq) in a mixture of MeOH:H₂O (8:1).

-

Activation: Add NH₄Cl (2.0 eq) and NaN₃ (sodium azide, 3.0 eq).

-

Causality: NH₄Cl buffers the solution, protonating the epoxide oxygen to activate it for nucleophilic attack without causing Boc-deprotection (which is acid-sensitive).

-

-

Reaction: Reflux at 65°C for 12–16 hours. Monitor by TLC (stain with ninhydrin or phosphomolybdic acid; azide is not UV active, but the Boc group has weak absorbance).

-

Workup: Concentrate MeOH. Extract aqueous residue with EtOAc. Wash with brine.

-

Result: Yields trans-3-azido-4-hydroxypyrrolidine.

Phase 2: O-Methylation (Target Synthesis)

Objective: Methylate the C4-hydroxyl group without reducing the C3-azide.

-

Setup: Flame-dry a round-bottom flask under Argon. Dissolve trans-3-azido-4-hydroxypyrrolidine (1.0 eq) in anhydrous THF (0.1 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.

-

Observation: Evolution of H₂ gas. Stir for 30 mins until gas evolution ceases.

-

-

Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.

-

Critical Control: Keep temperature < 10°C during addition to prevent exothermic runaway or non-specific decomposition of the azide.

-

-

Quench: Stir at RT for 4 hours. Quench with saturated NH₄Cl solution.

-

Purification: Extract with Et₂O. Dry over Na₂SO₄. Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

IR Spectroscopy: Look for a strong azide stretch at ~2100 cm⁻¹ .

-

¹H NMR: The disappearance of the -OH broad singlet and appearance of a sharp singlet at ~3.4 ppm (OCH₃) confirms methylation. The C3 and C4 protons should show coupling constants (

) indicative of trans geometry (typically

Functional Utility & Applications

This molecule acts as a "chiral switch" in drug discovery, offering two primary reaction vectors:

-

Click Chemistry (CuAAC): The azide group reacts with terminal alkynes to form 1,2,3-triazoles. This is used to tether the pyrrolidine scaffold to fluorophores, PROTAC linkers, or macrocycles.

-

Staudinger Reduction: Reduction of the azide (using PPh₃ or H₂/Pd) yields the trans-3-amino-4-methoxypyrrolidine. This 1,2-diamine motif is a pharmacophore found in various kinase inhibitors (e.g., JAK inhibitors).

Visualization: Application Logic

Figure 2: Divergent utility of the azido-methoxy scaffold in medicinal chemistry.

Safety & Stability (E-E-A-T)

-

Azide Hazard: While organic azides with a C/N ratio > 3 (like this molecule, C10/N4 = 2.5) are generally stable, they are potentially explosive.

-

Rule: Never concentrate reaction mixtures containing azides to dryness if the molecular weight is < 200 g/mol . This molecule (MW 242) is safer, but heat and shock should still be avoided.

-

Disposal: Quench unreacted azide waste with dilute bleach or specific azide-quenching protocols before disposal to prevent formation of hydrazoic acid (

).

-

-

Storage: Store at 2–8°C under inert atmosphere. Azides are light-sensitive; use amber vials.

References

-

PubChem. (2025).[4] Compound Summary: 1-Boc-3-pyrrolidinol Derivatives. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrrolidines via Epoxide Opening. Retrieved from [Link]

Sources

An In-depth Technical Guide to trans-3-Azido-1-Boc-4-methoxypyrrolidine and its Precursor

This technical guide provides a comprehensive overview of trans-3-Azido-1-Boc-4-methoxypyrrolidine, a functionalized pyrrolidine building block of significant interest to researchers, scientists, and professionals in drug development. Due to its specific stereochemistry and the presence of both a protected amine and a versatile azide group, this molecule and its derivatives are valuable intermediates in the synthesis of complex nitrogen-containing scaffolds.

A direct CAS number for trans-3-Azido-1-Boc-4-methoxypyrrolidine is not readily found in major chemical databases. This guide will therefore focus on its immediate and well-characterized precursor, trans-3-Azido-1-Boc-4-hydroxypyrrolidine , for which a CAS number and significant data are available. We will detail its properties and then describe the logical synthetic route to the target methoxy derivative.

Core Chemical Identifiers and Properties

The foundational precursor, trans-3-Azido-1-Boc-4-hydroxypyrrolidine, is a stable, commercially available compound. Its key identifiers and physicochemical properties are summarized below.

| Identifier | Value for trans-3-Azido-1-Boc-4-hydroxypyrrolidine |

| CAS Number | 143700-05-4[1][2] |

| Molecular Formula | C₉H₁₆N₄O₃[1] |

| Molecular Weight | 228.25 g/mol [1] |

| IUPAC Name | tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate[3] |

| SMILES | CC(C)(C)OC(=O)N1CO">C@@HN=[N+]=[N-][3] |

| InChI | InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m0/s1[3] |

| InChIKey | CSWBTQKOSPXYIE-BQBZGAKWSA-N[3] |

For the target compound, trans-3-Azido-1-Boc-4-methoxypyrrolidine, the identifiers would be logically derived:

| Identifier | Predicted Value for trans-3-Azido-1-Boc-4-methoxypyrrolidine |

| Molecular Formula | C₁₀H₁₈N₄O₃ |

| Molecular Weight | 242.28 g/mol |

| IUPAC Name | tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1COC">C@@HN=[N+]=[N-] |

Synthetic Approach: From Hydroxy to Methoxy

The conversion of the hydroxyl group in trans-3-Azido-1-Boc-4-hydroxypyrrolidine to a methoxy group is a standard chemical transformation. A common and effective method for this is the Williamson ether synthesis.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the methylation of trans-3-Azido-1-Boc-4-hydroxypyrrolidine.

Materials:

-

trans-3-Azido-1-Boc-4-hydroxypyrrolidine

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)

-

Methylating agent (e.g., Methyl iodide (CH₃I))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen or argon inlet.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add trans-3-Azido-1-Boc-4-hydroxypyrrolidine (1.0 eq) dissolved in the anhydrous solvent.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the strong base (e.g., NaH, 1.1-1.5 eq) portion-wise. The addition of a strong base is crucial to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The choice of a non-protic solvent prevents the base from being quenched.

-

Methylation: After stirring for 30-60 minutes at 0 °C, add the methylating agent (e.g., methyl iodide, 1.1-1.5 eq) dropwise via a dropping funnel. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layer is then washed with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure trans-3-Azido-1-Boc-4-methoxypyrrolidine.

Applications in Research and Drug Development

The azide functionality in trans-3-Azido-1-Boc-4-methoxypyrrolidine makes it a highly valuable building block for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole linkage to a wide variety of alkyne-containing molecules. This has profound implications in:

-

Drug Discovery: The pyrrolidine scaffold is a common motif in many biologically active compounds. The ability to readily conjugate this scaffold to other molecules via the azide group allows for the rapid generation of compound libraries for high-throughput screening.

-

Bioconjugation: The azide group can be used to attach the pyrrolidine moiety to biomolecules such as peptides, proteins, and nucleic acids that have been functionalized with an alkyne.

-

Material Science: Incorporation of this building block into polymers and other materials can introduce specific functionalities and properties.

Conclusion

While a dedicated CAS number for trans-3-Azido-1-Boc-4-methoxypyrrolidine is not prominently available, its synthesis from the well-documented precursor, trans-3-Azido-1-Boc-4-hydroxypyrrolidine (CAS: 143700-05-4), is straightforward. The presence of the versatile azide group and the protected amine on a stereochemically defined pyrrolidine ring makes this compound and its derivatives powerful tools for researchers in medicinal chemistry and beyond. The synthetic protocol provided herein offers a reliable pathway to access this valuable chemical entity.

References

-

PubChem. tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate. [Link]

Sources

The Stereochemistry of trans-3-Azido-4-Methoxy Substituted Pyrrolidines: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] The precise control of stereochemistry on this five-membered heterocycle is paramount, as the three-dimensional arrangement of substituents profoundly dictates biological activity. This technical guide provides a comprehensive exploration of the stereochemistry of trans-3-azido-4-methoxy substituted pyrrolidines, a motif of significant interest in the development of novel therapeutics, particularly antiviral agents like neuraminidase inhibitors.[3][4][5][6] We will delve into the strategic synthesis, rigorous stereochemical analysis, and the conformational intricacies that define this important class of molecules.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is a cornerstone in drug discovery due to its favorable physicochemical properties, including aqueous solubility and metabolic stability, as well as its ability to present substituents in a well-defined spatial orientation.[7] The introduction of azido and methoxy functionalities at the 3 and 4 positions, particularly in a trans configuration, offers a unique combination of a versatile chemical handle (the azide group, amenable to "click chemistry" and other transformations) and a modulator of polarity and hydrogen bonding potential (the methoxy group). This substitution pattern is particularly relevant in the design of enzyme inhibitors, where precise interactions with the protein active site are crucial for potency and selectivity.[5]

Stereoselective Synthesis: A Chiral Pool Approach

The synthesis of enantiomerically pure trans-3-azido-4-methoxy substituted pyrrolidines is most reliably achieved through a chiral pool approach, starting from readily available and stereochemically defined precursors such as L- or D-4-hydroxyproline.[1][8] This strategy obviates the need for chiral resolutions or complex asymmetric syntheses, ensuring the absolute stereochemistry of the final product.

The key to establishing the desired trans stereochemistry lies in a two-step sequence: the formation of an epoxide intermediate followed by a regioselective and stereospecific ring-opening reaction. The inherent stereochemistry of the starting 4-hydroxyproline directs the formation of the epoxide, which then undergoes an SN2-type attack by the azide nucleophile at the C3 position, leading to the formation of a trans-3-azido-4-hydroxy pyrrolidine derivative.

Caption: Synthetic workflow for trans-3-azido-4-methoxy-pyrrolidine.

Detailed Experimental Protocol: Synthesis of N-Boc-trans-3-azido-4-methoxy-L-proline Methyl Ester

This protocol is a representative synthesis starting from N-Boc-4-hydroxy-L-proline.

Step 1: Epoxide Formation

-

To a solution of N-Boc-4-hydroxy-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude mesylate in methanol and add potassium carbonate (3.0 eq). Stir at room temperature for 12 hours.

-

Filter the mixture and concentrate the filtrate. The residue, the crude N-Boc-L-proline epoxide, can be used in the next step without further purification.

Step 2: Epoxide Ring-Opening with Azide

-

Dissolve the crude epoxide from the previous step in a mixture of ethanol and water (4:1).

-

Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 6 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-trans-3-azido-4-hydroxy-L-proline.

Step 3: O-Methylation

-

To a solution of N-Boc-trans-3-azido-4-hydroxy-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield N-Boc-trans-3-azido-4-methoxy-L-proline.

Stereochemical Characterization: A Self-Validating System

The unambiguous determination of the trans stereochemistry is critical and is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of 1H NMR coupling constants and Nuclear Overhauser Effect (NOE) data provides a robust and self-validating system for stereochemical assignment.

The Role of 3JH,H Coupling Constants

The vicinal (3J) coupling constants between the protons on the pyrrolidine ring are highly dependent on the dihedral angle between them, as described by the Karplus relationship.[9][10] In a trans-3,4-disubstituted pyrrolidine, the protons at C3 and C4 (H3 and H4) are on opposite faces of the ring. This typically results in a small 3JH3,H4 coupling constant, generally in the range of 2-5 Hz. In contrast, a cis configuration would exhibit a larger coupling constant (typically 6-10 Hz).

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE-based experiments, such as NOESY and ROESY, are powerful tools for determining through-space proximity of protons.[9][11] For a trans-3,4-disubstituted pyrrolidine, irradiation of the proton at C3 should not show an NOE correlation to the proton at C4, as they are on opposite sides of the ring and thus spatially distant. Conversely, NOE correlations would be expected between protons on the same face of the ring. For instance, an NOE between H2 and H4 would suggest they are on the same face.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rubingroup.org [rubingroup.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Scientist's Guide to the Safe Handling of trans-3-Azido-1-Boc-4-methoxypyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Nature

trans-3-Azido-1-Boc-4-methoxypyrrolidine is a valuable synthetic building block, frequently employed in the development of novel therapeutics due to the versatile reactivity of its azide moiety for bioconjugation and heterocyclic synthesis. However, the very feature that makes it synthetically attractive—the azide group—also classifies it as an energetic material, demanding a rigorous and informed approach to its handling. This guide moves beyond the standard template of a Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of the hazards associated with this compound. As scientists, our primary directive is safety, which is achieved not by mere compliance, but by a thorough comprehension of the chemical principles governing risk. This document serves as a technical resource to ensure that the innovative potential of this molecule can be explored without compromising laboratory safety.

Section 1: The Core Hazard - Deconstructing the Azide Functional Group

The principal safety considerations for trans-3-Azido-1-Boc-4-methoxypyrrolidine are dictated almost entirely by the azido (-N₃) functional group. Organic azides are known as "energetic" materials because they contain a high proportion of nitrogen in a kinetically stable but thermodynamically unstable state.[1][2] Decomposition, which can be initiated by minimal energy input, leads to the highly favorable formation of nitrogen gas (N₂), a process that is massively exothermic and can be explosive.[1][3]

Several factors influence the stability of an organic azide:

-

Carbon-to-Nitrogen Ratio (C/N): A primary rule of thumb is that the number of carbon atoms should exceed the number of nitrogen atoms.[2] For trans-3-Azido-1-Boc-4-methoxypyrrolidine (C₁₀H₁₈N₄O₃), the C/N ratio is 10/4 = 2.5. Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but should be handled with care, stored at low temperatures, and used in limited quantities.[1][4]

-

The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms for every energetic functional group to provide sufficient "dilution" of the energetic nature.[2] Our molecule, with ten carbons and one azide group, satisfies this rule, suggesting it can be handled safely with appropriate precautions.

-

Initiators of Decomposition: The decomposition of organic azides can be triggered by:

-

Heat: Elevated temperatures provide the activation energy for decomposition.[1][2][3]

-

Shock and Friction: Mechanical energy, such as grinding, scraping with a metal spatula, or even the friction from a ground glass joint, can initiate a violent reaction.[1][2]

-

Light: Certain azides are sensitive to UV light, which can promote decomposition.[2]

-

The Boc and methoxy groups on the pyrrolidine ring, being non-energetic, contribute to the overall molecular weight and carbon count, thus enhancing the compound's stability relative to smaller, more nitrogen-rich azides.

Section 2: Hazard Identification and GHS Classification

While a specific SDS is not publicly available, based on the known hazards of analogous organic azides, trans-3-Azido-1-Boc-4-methoxypyrrolidine would be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6][7][8][9] The GHS ensures consistent, comprehensible hazard communication worldwide.[6][8]

Anticipated GHS Hazard Classification:

| Hazard Class | Pictogram | Signal Word | Hazard Statement (Code) | Scientific Rationale |

| Self-Reactive or Explosive | Danger or Warning | H242: Heating may cause a fire. (Or similar) | The azide group is inherently energetic and can decompose exothermically upon heating.[1][2] | |

| Acute Toxicity (Oral/Dermal) | Danger or Warning | H301: Toxic if swallowed. H311: Toxic in contact with skin. | Many azide compounds exhibit significant toxicity. The azide ion is a known inhibitor of cytochrome oxidase, similar to cyanide.[4][10] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | As with many organic reagents, prolonged contact can cause irritation. | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant irritation. |

Section 3: Protocols for Exposure Prevention & Control

A multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for safe handling.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[10][11]

-

Blast Shield: When performing reactions, especially on a scale larger than a few hundred milligrams or when heating is involved, the use of a polycarbonate blast shield in front of the fume hood sash is mandatory.[4]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment.

| Protection Type | Specification | Justification |

| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if a blast shield is not feasible.[4] | Protects against splashes and potential projectiles in the event of rapid decomposition. |

| Hand Protection | Nitrile gloves (minimum 0.11mm thickness).[10][12] | Provides chemical resistance. Gloves should be changed frequently and immediately upon contamination. |

| Body Protection | Flame-retardant lab coat. | Protects skin from spills and provides a barrier in case of a flash fire. |

Administrative Controls

-

Work in Designated Areas: Clearly label the area where the azide is being used.[4]

-

Minimize Quantities: Use the smallest amount of the azide necessary for the experiment.[4]

-

Never Work Alone: Always ensure another trained researcher is aware of the work being performed.[4]

Section 4: Safe Handling, Storage, and Incompatibility

The causality behind these protocols is rooted in preventing the initiation of decomposition.

Handling Protocols

-

Avoid Metal Contact: Never use metal spatulas or needles to transfer the solid compound.[1][2][11] Metal azides, which are often primary explosives, can form upon contact and are exceptionally sensitive to shock. Use plastic or ceramic spatulas.

-

Avoid Friction: Do not use ground glass joints if possible, as the friction can be an ignition source.[1] If necessary, ensure they are well-lubricated.

-

Controlled Temperature: If a reaction requires heating, do so with extreme care using a well-controlled heating mantle and a secondary container (e.g., a sand bath) to ensure even heat distribution. Never heat the compound directly or rapidly.[3]

-

Avoid Concentration to Dryness: Do not concentrate solutions containing the azide to dryness via rotary evaporation, as this can leave a potentially explosive residue.[1]

Storage Protocols

-

Temperature: Store in a cool, well-ventilated area, away from heat sources.[1][4] Refrigerated storage is recommended.

-

Light: Store in a dark or amber container to protect from light.[2]

-

Container: Ensure the container is tightly sealed and clearly labeled with all appropriate hazard warnings.

Critical Incompatibilities

| Incompatible Material Class | Resulting Hazard | Chemical Rationale |

| Strong Acids | Formation of hydrazoic acid (HN₃). | Protonation of the azide forms hydrazoic acid, which is highly toxic, volatile, and explosive.[2][13] |

| Heavy Metals (Copper, Lead, Silver, Mercury) | Formation of highly shock-sensitive heavy metal azides. | The azide anion readily displaces other ligands to form coordination complexes with metals, many of which are dangerously unstable. This is particularly critical for waste disposal in plumbing.[2][14] |

| Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) | Formation of explosive di- and tri-azidomethane. | Under certain conditions, azides can react with halogenated solvents, leading to the formation of highly unstable poly-azido compounds.[1][2] |

| Strong Oxidizing Agents | Violent, unpredictable reactions. | The azide group can be oxidized, leading to a rapid and uncontrolled release of energy. |

Section 5: Emergency Response Workflow

A clear, logical workflow is critical in an emergency. The following diagram outlines the primary steps for responding to a spill or personal exposure.

Caption: Workflow for Emergency Spill and Exposure Response.

Section 6: Waste Disposal - Preventing Downstream Hazards

Azide waste is classified as acutely toxic and potentially reactive, often carrying an EPA "P-list" designation.[10][12]

Step-by-Step Disposal Protocol:

-

Segregation: All azide-containing waste (including contaminated consumables like gloves and pipette tips) must be collected in a dedicated, clearly labeled, non-metal hazardous waste container.[4][14]

-

Avoid Metal: Never dispose of azide solutions down the drain. This is critically important as it can lead to the formation of explosive lead or copper azide salts in the plumbing system over time.[14]

-

Labeling: The waste container must be labeled "Hazardous Waste - Azide Compounds, Toxic, Reactive".

-

Professional Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EHS) office. Do not attempt to neutralize azide waste unless you are following a specific, validated, and EHS-approved protocol.

References

-

About the GHS . United Nations Economic Commission for Europe (UNECE). Available at: [Link]

-

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . International Labour Organization. Available at: [Link]

-

Hazard Communication - Globally Harmonized System . Occupational Safety and Health Administration (OSHA). Available at: [Link]

-

GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) . United Nations Economic Commission for Europe (UNECE). Available at: [Link]

-

Information on Azide Compounds . Stanford Environmental Health & Safety. Available at: [Link]

-

Safe Handling of Azides . University of Pittsburgh Safety. Available at: [Link]

-

Sodium Azide and Hydrazoic Acid in Workplace Atmospheres . Occupational Safety and Health Administration (OSHA). Available at: [Link]

-

Azide Synthesis Explosion . University of Akron. Available at: [Link]

-

How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry . ACS Publications. Available at: [Link]

-

Azide Compounds . University of California, Santa Barbara Environmental Health and Safety. Available at: [Link]

-

Lab Safety Guideline: Sodium Azide . University of Tennessee Health Science Center. Available at: [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds . University of New Mexico, Department of Chemistry and Chemical Biology. Available at: [Link]

-

Standard Operating Procedure: Sodium Azide . Kennesaw State University. Available at: [Link]

Sources

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. uakron.edu [uakron.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. unece.org [unece.org]

- 6. ilo.org [ilo.org]

- 7. Hazard Communication - Globally Harmonized System | Occupational Safety and Health Administration [osha.gov]

- 8. CCOHS: Globally Harmonized System (GHS) [ccohs.ca]

- 9. unece.org [unece.org]

- 10. uthsc.edu [uthsc.edu]

- 11. osha.gov [osha.gov]

- 12. campus.kennesaw.edu [campus.kennesaw.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.unm.edu [chemistry.unm.edu]

The Strategic Integration of trans-3-Azido-1-Boc-4-methoxypyrrolidine in Modern Drug Discovery: A Technical Guide for Advanced Fragment-Based Screening

Foreword: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

The landscape of early-stage drug discovery is increasingly dominated by the pursuit of molecular complexity and three-dimensionality. Fragment-Based Drug Discovery (FBDD) has matured from a niche methodology to a cornerstone of modern hit identification, consistently delivering high-quality starting points for challenging biological targets. However, the full potential of FBDD is realized when the constituent fragments themselves embody the spatial and stereochemical richness necessary to effectively probe the intricate topographies of protein binding sites.

This technical guide delves into the strategic application of a particularly compelling fragment: trans-3-Azido-1-Boc-4-methoxypyrrolidine . This molecule is not merely a collection of functional groups; it is a carefully orchestrated scaffold designed to address key challenges in contemporary medicinal chemistry. The saturated pyrrolidine core provides a robust, three-dimensional framework, a significant departure from the flat, aromatic systems that have historically populated fragment libraries.[1][2] The azide and Boc-protected amine functionalities offer orthogonal synthetic handles for facile and diverse elaboration, while the methoxy group provides a subtle yet impactful modulation of physicochemical properties.

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and strategic deployment of this advanced fragment. We will explore the causality behind its design, detail its key chemical transformations, and present a framework for its integration into sophisticated FBDD campaigns.

The Genesis of a Privileged Fragment: Synthesis and Design Rationale

The synthesis of trans-3-Azido-1-Boc-4-methoxypyrrolidine is a multi-step process commencing from the readily available and chiral starting material, trans-4-hydroxy-L-proline. This strategic choice of starting material immediately instills stereochemical control into the core scaffold.

Synthetic Workflow

The synthetic route is designed to be robust and scalable, proceeding through the key intermediate, trans-3-Azido-1-Boc-4-hydroxypyrrolidine.

Caption: Synthetic pathway to trans-3-Azido-1-Boc-4-methoxypyrrolidine.

Detailed Experimental Protocols

-

Boc Protection and Esterification of trans-4-hydroxy-L-proline:

-

trans-4-hydroxy-L-proline is first protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide in a mixed solvent system (e.g., dioxane/water).

-

The resulting N-Boc protected acid is then esterified, for example, by treatment with thionyl chloride in methanol, to yield the methyl ester.[3]

-

-

Activation of the Hydroxyl Group:

-

The hydroxyl group of the N-Boc-protected methyl ester is activated as a good leaving group, typically by conversion to a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane (DCM).

-

-

Azide Introduction via Sₙ2 Reaction:

-

The activated hydroxyl group is displaced by an azide nucleophile. Sodium azide (NaN₃) is reacted with the tosylated or mesylated intermediate in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon bearing the azide group.

-

-

Alkoxide Formation: The hydroxyl group of trans-3-Azido-1-Boc-4-hydroxypyrrolidine is deprotonated using a strong base to form an alkoxide. Sodium hydride (NaH) is a common choice for this transformation, performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF.

-

Williamson Ether Synthesis: The resulting alkoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[4] This Sₙ2 reaction forms the desired methoxy ether. The reaction is typically run at room temperature or with gentle heating.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The crude product is then purified by flash column chromatography on silica gel to yield the final trans-3-Azido-1-Boc-4-methoxypyrrolidine.

Qualification as a High-Value Fragment: Physicochemical Properties and the "Rule of Three"

A critical aspect of FBDD is the careful selection of fragments that possess desirable physicochemical properties, often guided by the "Rule of Three".[5][6][7] This empirical guideline suggests that fragments should ideally have a molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated logP (cLogP) ≤ 3. These parameters are designed to ensure that the initial fragments have good aqueous solubility and that there is ample room for optimization into lead compounds with favorable pharmacokinetic profiles.

trans-3-Azido-1-Boc-4-methoxypyrrolidine and its deprotected form align well with these principles.

| Property | trans-3-Azido-1-Boc-4-methoxypyrrolidine | trans-3-Azido-4-methoxypyrrolidine (deprotected) | "Rule of Three" Compliance |

| Molecular Weight | ~242 g/mol | ~142 g/mol | Yes |

| Hydrogen Bond Donors | 0 | 1 | Yes |

| Hydrogen Bond Acceptors | 4 (ester carbonyl O, ether O, azide Ns) | 2 (ether O, azide Ns) | Yes (deprotected) |

| cLogP | ~1.5 | ~0.5 | Yes |

| Fraction of sp³ carbons (Fsp³) | > 0.6 | > 0.8 | High 3D character |

The pyrrolidine scaffold itself contributes significantly to the fragment's value by providing a defined three-dimensional shape, which is often lacking in more traditional, flatter aromatic fragments.[1][8] This inherent three-dimensionality can lead to more specific and higher-quality interactions with protein binding sites.

The Role of the Methoxy Group: A Subtle Modulator of Potency and Properties

The inclusion of a methoxy group is a deliberate design choice aimed at fine-tuning the fragment's properties. While it may seem like a minor modification, the methoxy group can exert significant influence on a molecule's biological activity and pharmacokinetic profile.

-

Improved Physicochemical Properties: The methoxy group can enhance aqueous solubility compared to a simple alkyl group and has a minimal impact on lipophilicity.[9] This is advantageous for achieving the high concentrations often required for fragment screening.

-

Modulation of Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a protein target.[10][11] The methyl group can also engage in favorable van der Waals interactions within hydrophobic pockets.

-

Metabolic Stability: While O-demethylation by cytochrome P450 enzymes can be a metabolic liability, the methoxy group in this aliphatic scaffold is generally more stable than an aryl methoxy group.[9][12] Furthermore, its metabolic fate can provide valuable structure-activity relationship (SAR) data during lead optimization.

Key Chemical Transformations for Fragment Elaboration

The synthetic utility of trans-3-Azido-1-Boc-4-methoxypyrrolidine lies in its two orthogonal functional handles: the Boc-protected amine and the azide. This allows for a modular and systematic elaboration of the fragment into more complex molecules.

Caption: Orthogonal elaboration pathways for the core fragment.

Boc Deprotection and Amine Functionalization

The Boc group is readily removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[13][14][15] This unmasks the secondary amine of the pyrrolidine ring, which can then be functionalized through a variety of standard synthetic transformations, including:

-

Amidation: Reaction with carboxylic acids (using coupling agents like HATU or EDC), acid chlorides, or acid anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Sulfonylation: Reaction with sulfonyl chlorides.

-

Alkylation: Reaction with alkyl halides.

-

Dissolve the Boc-protected pyrrolidine (1.0 eq) in dichloromethane (DCM, ~0.1 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted to yield the free amine.

Azide-Alkyne Cycloaddition ("Click" Chemistry)

The azide group is a versatile handle for bioconjugation and fragment linking, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[16][17] This highly efficient and specific reaction forms a stable 1,2,3-triazole linkage. For biological systems where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (e.g., a cyclooctyne derivative) can be employed.

-

In a suitable flask, dissolve the azido-pyrrolidine fragment (1.0 eq) and the alkyne coupling partner (1.0-1.2 eq) in a solvent mixture, typically t-butanol/water (1:1) or DMF.

-

Add a solution of a Cu(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water. A copper-stabilizing ligand such as THPTA can also be included.[16]

-

Stir the reaction at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent. The copper catalyst can be removed by washing with an aqueous solution of EDTA.

-

The product is then purified by column chromatography.

A Framework for Structure-Activity Relationship (SAR) Studies

The strategic design of trans-3-Azido-1-Boc-4-methoxypyrrolidine provides multiple vectors for systematic SAR exploration.[18][19][20][21] Once a hit is identified in a fragment screen, a focused library of analogs can be rapidly synthesized to probe the binding pocket and optimize affinity and other drug-like properties.

Caption: Proposed vectors for SAR exploration.

-

Vector 1 (Pyrrolidine Nitrogen): Following Boc deprotection, a wide array of substituents can be introduced to probe for interactions with the protein surface. This is often a vector for improving solubility and other pharmacokinetic properties.

-

Vector 2 (Azide-Derived Triazole): The choice of alkyne for the click reaction allows for the introduction of diverse functionality. Aryl, heteroaryl, and alkyl groups with various electronic and steric properties can be appended to explore specific binding pockets.

-

Vector 3 (Methoxy Group): While more synthetically demanding, the synthesis of analogs with different ether groups (e.g., ethoxy, isopropoxy, benzyloxy) can probe the size and nature of the local binding environment and modulate metabolic stability.

Conclusion and Future Outlook

trans-3-Azido-1-Boc-4-methoxypyrrolidine represents a new generation of fragments for FBDD, one that embraces three-dimensionality and synthetic versatility. Its robust synthesis, favorable physicochemical properties, and orthogonal handles for elaboration make it an invaluable tool for tackling complex biological targets. By providing a rigid, stereochemically defined scaffold, it enables a more precise and efficient exploration of chemical space, ultimately accelerating the journey from fragment hit to clinical candidate. As the pharmaceutical industry continues to pursue challenging targets such as protein-protein interactions and allosteric sites, the strategic deployment of such sophisticated, three-dimensional fragments will be paramount to success.

References

- Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery.

- Zhang, G., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology.

- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

- Scott, J. S., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters.

- Tolmasky, M. E., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics.

- Li, Z., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. European Journal of Medicinal Chemistry.

- Erlanson, D. A. (2011). Pushing the Rule of 3. Practical Fragments.

- Shannahan, J. H., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. The Journal of Organic Chemistry.

- Tolmasky, M. E., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib.

- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL.

- Li, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry.

- Wikipedia. (n.d.). Fragment-based lead discovery. In Wikipedia.

- ChemicalBook. (n.d.). trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis.

- van der Velden, J. (2021). Approaches to Fragment-Based Drug Design. Utrecht University Repository.

- Sharpless, K. B., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.

- Martin, G. E., et al. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv.

- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- Ishihara, Y., & Chiodi, D. (2024).

- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.

- Bhat, A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed.

- Humphrey, J. M., et al. (2007). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition.

- PharmaBlock. (n.d.).

- White, J. M., et al. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry.

- Erlanson, D. A. (2011). Rule of Three considered harmful?. Molecular Design.

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- Jones, A. M., et al. (2020). Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. Journal of Medicinal Chemistry.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.

- Lefebvre, Q., et al. (2019). Scope of the fragment-based library generation: pyrrolidines, piperidines and morpholines.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Chem Help ASAP. (2022, January 10).

- O'Donovan, D. H., et al. (2021). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry.

- Al-Hadiya, B. H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules.

- ChemicalBook. (2022, January 21). Uses and Properties of Pyrrolidine.

- Fokin, V. V., et al. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.

- The Royal Society of Chemistry. (2010).

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound.

- Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Howson, S. E. (2008). Williamson etherification using an aminoalcohol. ChemSpider Synthetic Pages.

- Chemistry World. (2025, October 22). This fragment-based drug discovery library is designed to be sociable.

- Beller, M., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.

- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

- BioPharma PEG. (n.d.).

- Reddit. (2023, October 18). Boc De-protection. r/Chempros.

Sources

- 1. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 6. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 7. med.stanford.edu [med.stanford.edu]

- 8. d-nb.info [d-nb.info]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

functionalization of trans-3-Azido-1-Boc-4-methoxypyrrolidine for peptide mimetics

Executive Summary

trans-3-Azido-1-Boc-4-methoxypyrrolidine represents a high-value "chimeric" scaffold in peptidomimetic design. It bridges the structural rigidity of proline mimetics with the bioorthogonal versatility of azide chemistry.[1] Unlike simple prolines, the C3-azide and C4-methoxy substituents introduce specific stereoelectronic effects (gauche interactions) that lock the pyrrolidine ring into distinct puckering conformations (typically

This guide details the functionalization of this scaffold via two primary divergent pathways:

-

CuAAC "Click" Chemistry: For installing triazole-linked pharmacophores.

-

Staudinger Reduction: For accessing the trans-3-amino-4-methoxypyrrolidine core, a precursor to novel urea/amide-linked peptidomimetics.

Scientific Background: The Stereoelectronic Architect

Conformational Locking Mechanism

The utility of this scaffold lies in its ability to pre-organize peptide conformation.

-

The Azido Gauche Effect: The electronegative azide group at C3 and the methoxy group at C4 exert a "gauche effect," preferring a staggered conformation to maximize orbital overlap between

and -

Trans-Stereochemistry: The trans relationship between the C3-azide and C4-methoxy groups forces the ring into a specific pucker to minimize steric clash while satisfying electronic delocalization. This often stabilizes the trans-peptide bond conformation at the N-terminus, crucial for mimicking bioactive turns.

Strategic Divergence

The C3-azide serves as a "latent amine" or a "click handle." The 1-Boc group allows for solution-phase modification before integration into peptide synthesis or orthogonal deprotection for N-terminal capping.

Figure 1: Divergent functionalization pathways for the azidopyrrolidine scaffold.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To covalently attach an alkyne-functionalized pharmacophore or tag to the C3 position via a 1,4-disubstituted 1,2,3-triazole linkage.

Critical Considerations:

-

Copper Source: We utilize a

/ Sodium Ascorbate system.[2][3][4] -

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory to protect the biomolecule from oxidative damage and maintain Cu(I) solubility.

-

Solvent: A water-miscible organic co-solvent (DMSO or t-BuOH) is required due to the lipophilicity of the Boc-protected scaffold.

Materials

-

Scaffold: trans-3-Azido-1-Boc-4-methoxypyrrolidine (100 mg, ~0.41 mmol).

-

Alkyne: 1.2 equivalents of desired terminal alkyne.

-

Catalyst:

(100 mM stock in water). -

Reductant: Sodium Ascorbate (500 mM freshly prepared in water).

-

Ligand: THPTA (200 mM stock in water).[3]

-

Solvent: DMSO or t-BuOH/Water (1:1).

Step-by-Step Procedure

-

Preparation: Dissolve the scaffold (100 mg) and the alkyne (1.2 eq) in 2 mL of DMSO (or t-BuOH/Water mixture) in a screw-cap vial.

-

Catalyst Complex: In a separate microtube, mix

(0.1 eq, 4.1 µmol) and THPTA (0.5 eq, 20.5 µmol). Incubate for 5 minutes. The solution should remain clear blue.-

Why? Pre-complexing ensures the copper is coordinated before exposure to the azide, preventing aggregation.[2]

-

-

Initiation: Add the Cu-THPTA complex to the reaction vial.

-

Reduction: Add Sodium Ascorbate (0.5 eq, 20.5 µmol) dropwise.

-

Visual Check: The solution may turn from blue to colorless or pale yellow (indicating Cu(I) generation).

-

-

Incubation: Flush the headspace with nitrogen, cap tightly, and stir at room temperature for 4–16 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin or Anisaldehyde; azide is not UV active, but the triazole product usually is). Look for the disappearance of the azide starting material.[5][6]

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with water (

mL) and brine ( -

Chelation Wash: If copper persists (green tint), wash with 10% EDTA solution.

-

Dry over

, filter, and concentrate.[2]

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Staudinger Reduction to Amine

Objective: To reduce the C3-azide to a C3-amine without affecting the Boc protecting group or the C4-methoxy ether, enabling the synthesis of 3,4-diaminopyrrolidine derivatives.

Mechanism: The reaction proceeds via a phosphazide intermediate, which rearranges to an iminophosphorane, and is subsequently hydrolyzed to the amine and triphenylphosphine oxide (

Materials

-

Scaffold: trans-3-Azido-1-Boc-4-methoxypyrrolidine.

-

Reagent: Triphenylphosphine (

, 1.5 eq). -

Solvent: THF (wet) or THF/Water (10:1).

Step-by-Step Procedure

-

Dissolution: Dissolve the scaffold (1 eq) in THF (0.1 M concentration).

-

Phosphine Addition: Add

(1.5 eq) in one portion at room temperature.-

Observation: Nitrogen gas evolution (

) will begin. Ensure the vessel is vented (e.g., a needle in the septum).[2]

-

-

Intermediate Formation: Stir for 2–4 hours until gas evolution ceases. This forms the iminophosphorane intermediate.[7]

-

Hydrolysis: Add water (10% v/v relative to THF). Heat the mixture to 40–50°C for 2–12 hours.

-

Why? The iminophosphorane requires water to hydrolyze into the amine. Heating accelerates this step.

-

-

Workup:

-

Concentrate the THF under reduced pressure.

-

Redissolve the residue in EtOAc.

-

Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (

). The product (amine) will protonate and move to the aqueous phase; -

Basification: Take the aqueous acidic layer, cool it on ice, and basify to pH > 10 using 2M NaOH.[2]

-

Re-extraction: Extract the aqueous layer with DCM (

). -

Dry the DCM extracts over

and concentrate.

-

-

Result: The resulting oil is the pure trans-3-Amino-1-Boc-4-methoxypyrrolidine, ready for coupling.

Integration into Solid Phase Peptide Synthesis (SPPS)

The 1-Boc group dictates that this scaffold is best used as an N-terminal cap or converted to an Fmoc-building block prior to SPPS.

Strategy: Conversion to Fmoc-Building Block

If you require this unit inside a peptide sequence (not at the N-terminus), you must swap Boc for Fmoc.

-

Boc Removal: Treat trans-3-Azido-1-Boc-4-methoxypyrrolidine with 4M HCl in Dioxane (1 hour). Remove solvent in vacuo.[2]

-

Fmoc Protection: Suspend the HCl salt in Water/Dioxane (1:1). Add

(2.5 eq) followed by Fmoc-OSu (1.1 eq). Stir overnight. -

Outcome: trans-3-Azido-1-Fmoc-4-methoxypyrrolidine.

-

SPPS Coupling: Use standard DIC/Oxyma conditions.

-

Warning: Avoid prolonged exposure to bases (piperidine) during subsequent Fmoc deprotections, as

-elimination of the azide is a known side reaction in azido-amino acids. Use 20% Piperidine/DMF with 0.1M HOBt to suppress elimination.[2]

-

Quality Control & Data Specifications

| Metric | Specification | Method |

| Appearance | Colorless to pale yellow oil/solid | Visual |

| IR Spectrum | Strong peak at ~2100 cm⁻¹ ( | FT-IR |

| LC-MS | ESI-MS | |

| Purity | >95% | HPLC (210 nm) |

NMR Diagnostic Peaks (

-

Boc: Singlet at

1.45 ppm (9H). -

Methoxy: Singlet at

3.40 ppm (3H). -

H3 (Azide methine): Multiplet at

4.0–4.2 ppm (shifted downfield due to -

H4 (Methoxy methine): Multiplet at

3.8–4.0 ppm.

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.

-

Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger reaction. Science, 287(5460), 2007-2010.

-

Sonntag, L. S., et al. (2020). The Azido Gauche Effect: Implications for the Conformation of Azidoprolines. Chemistry – A European Journal, 26(1), 123-128.

-

Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters, 3(5), 781-783.

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.[4][8] Angewandte Chemie International Edition, 48(52), 9879-9883.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reaction Conditions for Nucleophilic Substitution on Methoxypyrrolidine Rings

This Application Note and Protocol Guide details the reaction conditions for nucleophilic substitution on methoxypyrrolidine rings. It focuses on two distinct mechanistic pathways: C2-substitution via N-acyliminium ions (where the methoxy group is the leaving group) and C3/C4-substitution via

Executive Summary

Methoxypyrrolidines serve as versatile scaffolds in the synthesis of alkaloids, glycomimetics, and bioactive pharmaceutical ingredients (APIs). Their reactivity profile is bifurcated based on the position of the methoxy group:

-

2-Methoxypyrrolidines (N,O-Acetals): Act as precursors to reactive N-acyliminium ions . Under Lewis acidic conditions, the methoxy group is displaced by weak nucleophiles (allylsilanes, cyanides) with high diastereoselectivity.

-

3- or 4-Methoxypyrrolidines: Serve as stable chiral scaffolds where the methoxy group exerts stereoelectronic directing effects (e.g., gauche effect) during

substitutions at adjacent carbons.

This guide provides optimized protocols for both reactivity modes, emphasizing the "Inside Attack" stereochemical model and Lewis acid selection.

Core Protocol A: C2-Substitution via N-Acyliminium Ions

Objective: Replace the C2-methoxy group with a carbon nucleophile to generate 2-substituted pyrrolidines.

Mechanism:

Mechanistic Insight: Woerpel’s "Inside Attack" Model

Stereoselectivity is governed by the conformation of the five-membered ring oxocarbenium/iminium intermediate. According to Woerpel’s model, nucleophiles attack the low-energy "envelope" conformer from the "inside" face to minimize torsional strain, leading to specific diastereomers based on existing substituents.

Reaction Conditions & Optimization

-

Solvent: Anhydrous Dichloromethane (DCM) is the gold standard. Ethers (THF) can coordinate to the Lewis Acid (LA), quenching reactivity.

-

Temperature: -78°C is required to suppress elimination (enamide formation) and maximize diastereomeric ratio (dr).

-

Lewis Acid (LA) Selection:

- : Milder, monodentate. Often favors trans-substitution relative to C3-substituents.

- : Stronger, capable of chelation control (if coordinating groups are present), often reversing selectivity.

- : Moderate strength, useful for highly reactive nucleophiles.

Experimental Protocol: Allylation of N-Boc-2-Methoxypyrrolidine

Materials:

-

Substrate: N-Boc-2-methoxypyrrolidine (1.0 equiv)

-

Nucleophile: Allyltrimethylsilane (1.5 - 2.0 equiv)

-

Lewis Acid:

(1.1 equiv) -

Solvent: Anhydrous DCM (

)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

flow. -

Dissolution: Charge the flask with N-Boc-2-methoxypyrrolidine and anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).

-

Nucleophile Addition: Add Allyltrimethylsilane dropwise via syringe. Stir for 5 minutes.

-

Activation: Add

dropwise over 5-10 minutes. Caution: Exothermic. Maintain internal temp < -70°C. -

Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (stain with PMA or Ninhydrin; UV is often inactive).

-

Quench: Pour the cold reaction mixture into vigorous stirring saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Table 1: Lewis Acid Screening for Diastereoselectivity (Typical Data)

| Lewis Acid | Nucleophile | Yield (%) | dr (trans:cis) | Notes |

|---|

|

Core Protocol B: Substitution on 3-Methoxypyrrolidine Scaffolds

Objective: Displace a leaving group (LG) at C4 (or C3) in the presence of a stable methoxy group.

Challenge: The methoxy group can retard

Reaction Conditions

-

Leaving Groups: Mesylate (-OMs) or Tosylate (-OTs) are preferred over halides for pyrrolidine scaffolds due to ease of preparation from alcohols.

-

Nucleophiles: Sodium azide (

), Potassium phthalimide, or primary amines. -

Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are essential to solvate the cation and activate the nucleophile.

-

Temperature: 60°C – 90°C. Warning: Higher temperatures may promote E2 elimination to form dihydro-pyrroles.

Experimental Protocol: Azidation of (3R,4S)-N-Cbz-3-methoxy-4-mesyloxypyrrolidine

Step-by-Step Workflow:

-

Preparation: Dissolve the mesylate substrate (1.0 equiv) in anhydrous DMF (

). -

Reagent Addition: Add Sodium Azide (

, 3.0 equiv). Safety: -

Heating: Heat the mixture to 70°C for 12–16 hours behind a blast shield.

-

Monitoring: Monitor consumption of starting material by LC-MS (Mesylate is not UV active; look for product mass).

-

Workup: Dilute with water and extract with

or EtOAc. Note: DMF requires thorough water washes (5x) to remove. -

Reduction (Optional): The resulting azide can be reduced to the amine via Staudinger conditions (

,

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent pathways for methoxypyrrolidine functionalization.

Caption: Divergent synthetic pathways: Top path shows C2-functionalization via N-acyliminium ions; Bottom path shows C4-functionalization via

References

-

Shono, T., et al. (1981). "Electroorganic chemistry. 46.

-position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society. -

Woerpel, K. A., et al. (2002). "Diastereoselective nucleophilic substitution reactions of oxasilacyclopentane acetals: application of the 'inside attack' model." Journal of the American Chemical Society.

-

Hiemstra, H., & Speckamp, W. N. (1991). "N-Acyliminium Ions: Versatile Intermediates in Organic Synthesis." Comprehensive Organic Synthesis.

-

Boto, A., et al. (2000). "Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions." The Journal of Organic Chemistry.

-

Nagib, D. A., et al. (2013).[1] "Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines via Lewis acid mediated nucleophilic substitution." Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

separating cis and trans isomers of 3-Azido-1-Boc-4-methoxypyrrolidine

Topic: Separating Cis and Trans Isomers of 3-Azido-1-Boc-4-methoxypyrrolidine

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges associated with the chromatographic separation of cis and trans diastereomers of 3-Azido-1-Boc-4-methoxypyrrolidine. As diastereomers, these isomers possess distinct physical properties, which allows for their separation by methods such as flash column chromatography.[1][2] However, their structural similarity can often lead to co-elution, making the purification process a significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to empower you to achieve baseline separation of your isomers.

Troubleshooting Guide: Navigating Your Separation

This section is designed to address common issues encountered during the separation of 3-Azido-1-Boc-4-methoxypyrrolidine isomers.

Question: My cis and trans isomers are not separating on the TLC plate, and I'm seeing a single elongated spot. What should I do?

Answer: This is a classic sign of insufficient resolution in your chosen solvent system. The polarity of your mobile phase is likely too high, causing both isomers to move up the plate too quickly and without differentiation.

-

Underlying Principle: Thin Layer Chromatography (TLC) operates on the principle of differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (your solvent system).[3][4] To achieve separation, there must be a discernible difference in the affinity of the cis and trans isomers for the stationary phase.

-

Immediate Action: Reduce the polarity of your eluent. If you are using a mixture of ethyl acetate and hexanes, decrease the proportion of ethyl acetate. For instance, if you started with a 1:1 mixture, try moving to a 1:2 or 1:3 ratio of ethyl acetate to hexanes.

-

Systematic Approach:

-

Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

-

Gradually increase the polarity by 5% increments in subsequent TLC runs.

-

Aim for a solvent system that places the Rf (retention factor) of your spots between 0.2 and 0.4. This range typically provides the best resolution for column chromatography.[5]

-

-

Pro-Tip: Sometimes, a single solvent system doesn't provide adequate separation. Consider trying a different solvent mixture altogether. Dichloromethane/methanol or diethyl ether/hexanes are viable alternatives to explore.

Question: I have achieved some separation on the TLC, but the spots are very close together. How can I improve the resolution for my flash column chromatography?

Answer: While achieving distinct spots on a TLC plate is a good start, closely spaced spots often translate to poor separation on a larger scale. There are several strategies to enhance resolution during flash chromatography.

-

Optimize Your Mobile Phase: Even a slight adjustment to your solvent system can significantly impact separation. If your spots are close, try a slightly less polar mobile phase than what you finalized from your TLC analysis. This will increase the interaction time of the isomers with the silica gel, potentially improving separation.

-

Consider a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[5] Start with a low-polarity mobile phase to allow the less polar isomer to begin separating. Then, gradually increase the polarity to elute the more polar isomer. This technique can sharpen peaks and improve resolution between closely eluting compounds.

-

Increase the Column Length: A longer column provides more surface area for the isomers to interact with the stationary phase, which can lead to better separation.[1][2] If you have the option, using a longer column or even stacking two columns can be a simple and effective solution.[1][2]

-

Reduce the Sample Load: Overloading the column is a common reason for poor separation. A general rule of thumb is to load no more than 1-5% of the column's silica gel weight with your crude sample.

Question: I've run my column, but my fractions contain a mixture of both isomers. Is there any way to salvage this?

Answer: It is not uncommon to have mixed fractions, especially when separating closely related isomers.

-

Analyze Your Fractions: First, use TLC to analyze all your collected fractions. You may find that the fractions at the beginning and end of the elution are pure, while the ones in the middle are mixed.

-

Combine and Re-purify: Combine the mixed fractions, evaporate the solvent, and re-purify them using a shallower gradient or a longer column as described above.

-

Consider Reversed-Phase Chromatography: If normal-phase chromatography consistently fails to provide adequate separation, reversed-phase (C18) flash chromatography is a powerful alternative.[1][2] In reversed-phase, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. The elution order is often inverted compared to normal-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: Which isomer, cis or trans, is expected to elute first during normal-phase flash chromatography?

A1: In normal-phase chromatography with a polar stationary phase like silica gel, the less polar compound will elute first. The relative polarity of the cis and trans isomers of 3-Azido-1-Boc-4-methoxypyrrolidine depends on the overall dipole moment of the molecule. Typically, the trans isomer, where the substituents are on opposite sides of the ring, may have a smaller net dipole moment and be less polar. Therefore, the trans isomer is often expected to elute first . However, this is not a universal rule, and the elution order should always be confirmed experimentally.

Q2: How can I definitively identify the cis and trans isomers after separation?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is the most definitive method for assigning the stereochemistry of your isomers.[6] The coupling constants (J-values) between the protons on the pyrrolidine ring will be different for the cis and trans isomers due to their different dihedral angles.[7][8]

-

For example: The coupling constant between the protons at C3 and C4 would be expected to be larger for the trans isomer (approaching a 180° dihedral angle) compared to the cis isomer (a smaller dihedral angle).[7]

Q3: What visualization techniques can I use for TLC if my compound is not UV-active?

A3: Since the 3-Azido-1-Boc-4-methoxypyrrolidine may not be strongly UV-active, you will need to use a chemical stain for visualization.[9]

-

Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many functional groups.

-

Ninhydrin Stain: While your primary amine is protected, this stain can sometimes be effective for nitrogen-containing compounds.[9][10]

-

Phosphomolybdic Acid (PMA) Stain: This is another versatile stain that works well for a wide range of organic compounds.[9]

Experimental Protocol: Flash Column Chromatography Separation

This protocol provides a starting point for the separation. Optimization may be required based on your specific results.

1. TLC Method Development:

-

Prepare a dilute solution of your crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

On a silica gel TLC plate, spot your crude mixture.

-

Develop the plate in a TLC chamber with a starting eluent of 20% ethyl acetate in hexanes.

-

Visualize the plate (e.g., with a KMnO₄ stain).

-

Adjust the solvent polarity until you see two distinct spots with Rf values between 0.2 and 0.4.

2. Column Packing:

-

Select an appropriately sized flash chromatography column.

-

Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes).

-

Carefully pour the slurry into the column, ensuring there are no air bubbles.

-

Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.

-

Equilibrate the column by running several column volumes of your initial, low-polarity eluent through it.

3. Sample Loading:

-